
N-carbamoyl-2-cyclohexylsulfanyl-3-methylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-carbamoyl-2-cyclohexylsulfanyl-3-methylbutanamide (also known as CBM) is a chemical compound that has been extensively researched for its potential applications in various scientific fields. CBM is a potent inhibitor of the enzyme carbonic anhydrase IX (CA IX), which is overexpressed in many types of cancer cells.
Mecanismo De Acción
CBM is a potent inhibitor of CA IX, which is a zinc-containing metalloenzyme that plays a crucial role in regulating the pH of cancer cells. CA IX is overexpressed in many types of cancer cells, and its inhibition has been shown to reduce tumor growth and metastasis. CBM binds to the active site of CA IX, preventing it from catalyzing the hydration of carbon dioxide to bicarbonate and protons. This results in a decrease in intracellular pH, which can lead to apoptosis in cancer cells.
Biochemical and Physiological Effects:
CBM has been shown to have a potent inhibitory effect on CA IX, which is overexpressed in many types of cancer cells. Inhibition of CA IX by CBM has been shown to reduce tumor growth and metastasis both in vitro and in vivo. CBM has also been shown to have potential applications in treating other diseases such as glaucoma and epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CBM is its potent inhibitory effect on CA IX, which makes it a promising candidate for cancer therapy. CBM has also been shown to have potential applications in treating other diseases such as glaucoma and epilepsy. However, one of the limitations of CBM is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on CBM. One potential direction is to develop more potent and selective inhibitors of CA IX that can be administered in vivo. Another potential direction is to investigate the potential applications of CBM in treating other diseases such as glaucoma and epilepsy. Additionally, further research is needed to understand the mechanism of action of CBM and its effects on other cellular processes. Overall, CBM has shown great promise as a potential therapeutic agent, and further research is needed to fully explore its potential applications.
Métodos De Síntesis
CBM can be synthesized using a multistep synthetic route starting from commercially available starting materials. The synthesis involves the reaction of 2-cyclohexylsulfanyl-3-methylbutanoyl chloride with ammonium carbamate in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure CBM.
Aplicaciones Científicas De Investigación
CBM has been extensively studied for its potential applications in cancer therapy. CA IX is overexpressed in many types of cancer cells, and its inhibition has been shown to reduce tumor growth and metastasis. CBM has been shown to inhibit the growth of various cancer cell lines both in vitro and in vivo. In addition to its potential as a cancer therapy, CBM has also been studied for its potential applications in treating other diseases such as glaucoma and epilepsy.
Propiedades
IUPAC Name |
N-carbamoyl-2-cyclohexylsulfanyl-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2S/c1-8(2)10(11(15)14-12(13)16)17-9-6-4-3-5-7-9/h8-10H,3-7H2,1-2H3,(H3,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZKTUXJGQBUGSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(=O)N)SC1CCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-carbamoyl-2-cyclohexylsulfanyl-3-methylbutanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


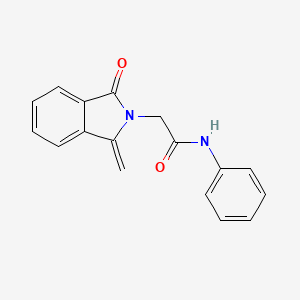
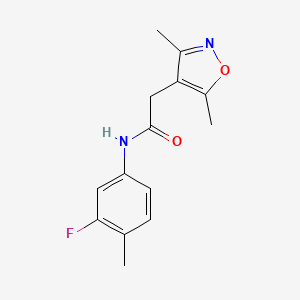
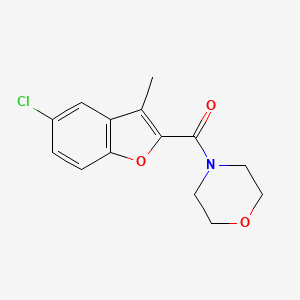
![N-[1-(2-chlorophenyl)ethyl]-2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B7461577.png)
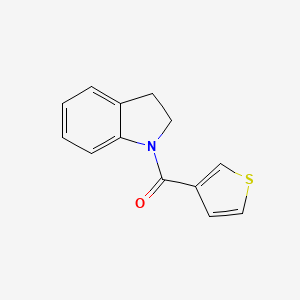
![2-[[2-(6,7-dihydro-5H-cyclopenta[f][1]benzofuran-3-yl)acetyl]amino]-1,3-thiazole-5-carboxamide](/img/structure/B7461596.png)
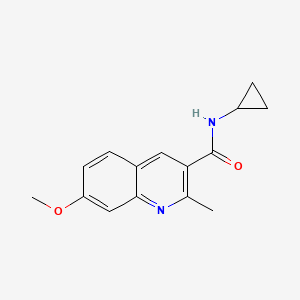
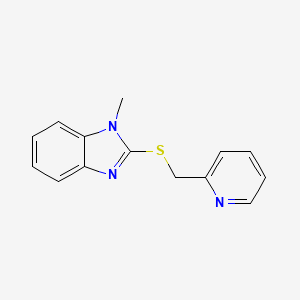
![N-[1-(1H-benzimidazol-2-yl)ethyl]-5-methoxy-2,3-dihydro-1,4-benzodioxine-7-carboxamide](/img/structure/B7461622.png)
![5,9-Dithia-1,7-diazatricyclo[6.3.0.02,6]undeca-2(6),3,7,10-tetraen-4-yl(pyrrolidin-1-yl)methanone](/img/structure/B7461644.png)


